An In-depth Technical Guide on the Synthesis and Characterization of N-Methylethanamine
An In-depth Technical Guide on the Synthesis and Characterization of N-Methylethanamine
Disclaimer: The requested compound "Ethanamine, N-methylene-" is not a standard chemical nomenclature. Based on the chemical structure implied, this guide will focus on the synthesis and characterization of N-methylethanamine (also known as N-ethylmethylamine), which is the most plausible interpretation of the user's request.
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylethanamine, tailored for researchers, scientists, and professionals in drug development.
Introduction
N-methylethanamine is a secondary amine with the chemical formula C₃H₉N. It is a simple yet important building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. Its chemical structure consists of an ethyl group and a methyl group attached to a nitrogen atom.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-methylethanamine is presented in the table below.[1][2][3]
| Property | Value |
| Molecular Formula | C₃H₉N |
| Molecular Weight | 59.11 g/mol |
| CAS Number | 624-78-2 |
| Boiling Point | 36-37 °C |
| Melting Point | -107 °C |
| Density | 0.7177 g/cm³ |
| Appearance | Clear, colorless liquid |
| Odor | Ammonia-like |
| Solubility | Soluble in water |
Synthesis of N-Methylethanamine
There are several established methods for the synthesis of N-methylethanamine. This guide details two common and effective approaches: Reductive Amination and Direct Alkylation.
Method 1: Reductive Amination of Acetaldehyde with Methylamine
Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, acetaldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to yield N-methylethanamine.
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Reaction Setup: To a solution of methylamine (1.0 equivalent) in methanol, add acetaldehyde (1.1 equivalents) dropwise at 0 °C with stirring.
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Imine Formation: Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.
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Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions.
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Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford pure N-methylethanamine.
Caption: Workflow for the synthesis of N-methylethanamine via reductive amination.
Method 2: Alkylation of Ethylamine with Methyl Iodide
Direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. Here, ethylamine is treated with methyl iodide. It is important to control the stoichiometry to minimize over-alkylation to the tertiary amine.
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Reaction Setup: In a pressure vessel, dissolve ethylamine (2.0 equivalents) in ethanol.
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Alkylation: Add methyl iodide (1.0 equivalent) to the solution. Seal the vessel and heat the reaction mixture at 80 °C for 12 hours.
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Workup: After cooling to room temperature, carefully vent the vessel. Remove the solvent under reduced pressure.
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Purification: The resulting mixture of the hydroiodide salt of N-methylethanamine and unreacted ethylamine is treated with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified by distillation.
Caption: Workflow for the synthesis of N-methylethanamine via alkylation.
Characterization of N-Methylethanamine
Thorough characterization is essential to confirm the identity and purity of the synthesized N-methylethanamine. The following tables summarize the expected data from various analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.6 (q, 2H, -CH₂-), ~2.4 (s, 3H, N-CH₃), ~1.1 (t, 3H, -CH₃), ~1.0 (s, 1H, N-H) |
| ¹³C NMR | δ (ppm): ~48 (-CH₂-), ~36 (N-CH₃), ~15 (-CH₃)[4] |
| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970-2800 (C-H stretch), ~1460 (C-H bend), ~1130 (C-N stretch) |
| Mass Spec (MS) | m/z: 59 (M+), 44 ([M-CH₃]+, base peak), 29 ([C₂H₅]+)[5][6] |
Experimental Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized sample of N-methylethanamine.
Caption: A logical workflow for the characterization of N-methylethanamine.
Conclusion
This guide has provided detailed methodologies for the synthesis of N-methylethanamine via reductive amination and direct alkylation, complete with experimental protocols and workflow diagrams. Furthermore, a comprehensive overview of the expected characterization data has been presented in a structured format to aid researchers in confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.
References
- 1. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethanamine, N-methyl- (CAS 624-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. docbrown.info [docbrown.info]
- 5. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Ethanamine, N-methyl- [webbook.nist.gov]
